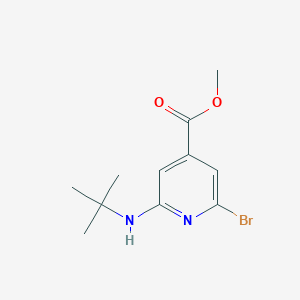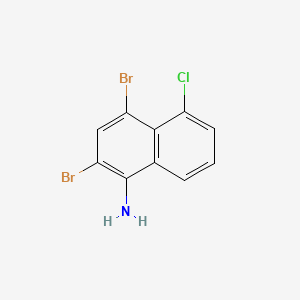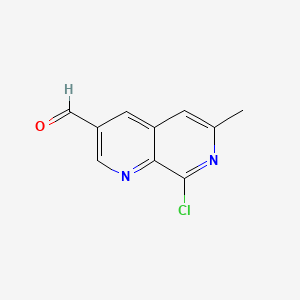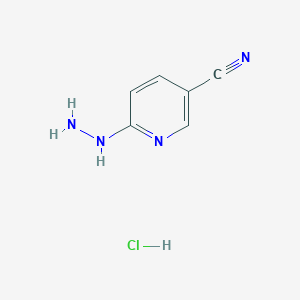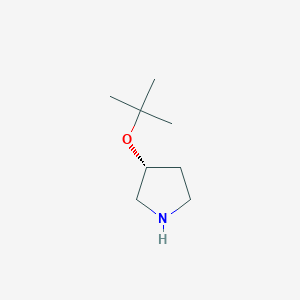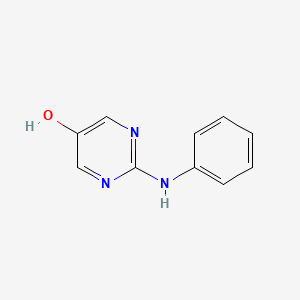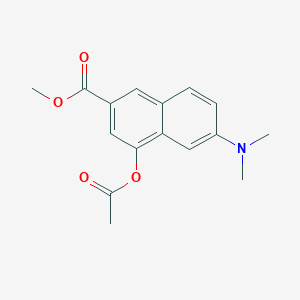
2-(2-methylpropyl)Cyclopropanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylpropyl)Cyclopropanesulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S. It is a derivative of cyclopropanesulfonyl chloride, where the cyclopropane ring is substituted with a 2-methylpropyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)Cyclopropanesulfonyl chloride typically involves the reaction of cyclopropanesulfonyl chloride with 2-methylpropyl alcohol in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+2-methylpropyl alcoholSOCl22-(2-methylpropyl)Cyclopropanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylpropyl)Cyclopropanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent like dichloromethane (CH2Cl2) at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as LiAlH4 are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
2-(2-methylpropyl)Cyclopropanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is used in the preparation of sulfonated polymers, which are employed in ion-exchange membranes and fuel cells.
Mécanisme D'action
The mechanism of action of 2-(2-methylpropyl)Cyclopropanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanesulfonyl chloride: The parent compound without the 2-methylpropyl substitution.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Uniqueness
2-(2-methylpropyl)Cyclopropanesulfonyl chloride is unique due to the presence of the 2-methylpropyl group, which imparts different steric and electronic properties compared to its parent compound. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C7H13ClO2S |
|---|---|
Poids moléculaire |
196.70 g/mol |
Nom IUPAC |
2-(2-methylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-5(2)3-6-4-7(6)11(8,9)10/h5-7H,3-4H2,1-2H3 |
Clé InChI |
HOICNXLCLLMKIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CC1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



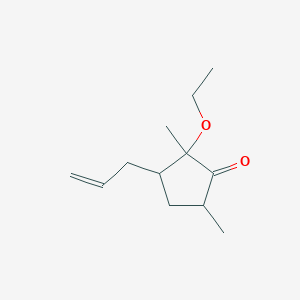
![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
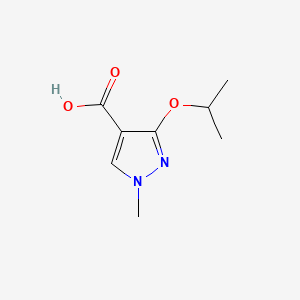
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
